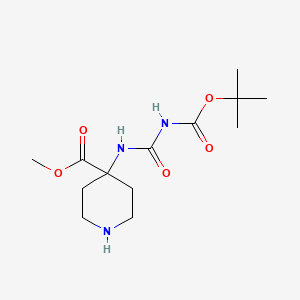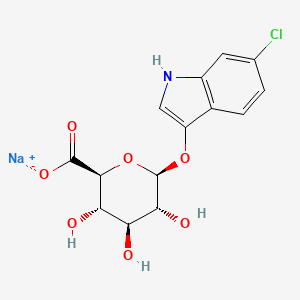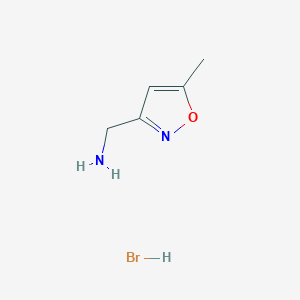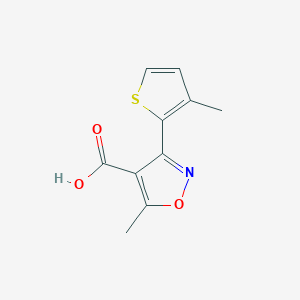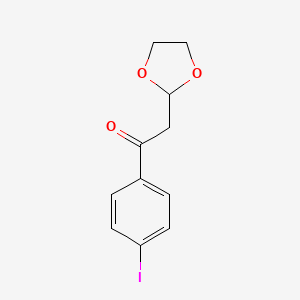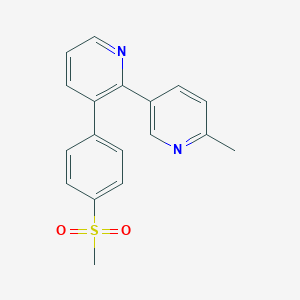
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Overview
Description
“2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine” is a chemical compound with the molecular formula C18H16N2O2S . It is an impurity of Etoricoxib, which is a selective COX-2 inhibitor .
Synthesis Analysis
The synthesis of this compound involves a five-step process . The process starts with the conversion of 4-(methylthio)benzyl alcohol into 4-(methylthio)benzyl chloride. This is followed by the conversion of 4-(methylthio)benzyl chloride with an alkali metal cyanide into 4-(methylthio)phenylacetonitrile. The 4-(methylthio)phenylacetonitrile is then condensed with a 6-methylnicotinic ester to give 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine. This compound is then hydrolyzed and decarboxylated under acidic conditions to give 3-2-(4-(methylthio)phenyl)acetylpyridine. Finally, 3-2-(4-(methylthio)phenyl)acetylpyridine is oxidized to give the end product .Molecular Structure Analysis
The molecular structure of “2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine” can be represented by the InChI code:InChI=1S/C18H16N2O2S/c1-13-5-6-15 (12-20-13)18-17 (4-3-11-19-18)14-7-9-16 (10-8-14)23 (2,21)22/h3-12H,1-2H3 .
Scientific Research Applications
Photoluminescence Properties
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, as part of a series of bis-cyclometallated iridium(III) complexes, has been studied for its photoluminescence properties. These complexes exhibit green or blue emissions, with significant photoluminescence quantum yields in de-aerated solutions. Such materials are relevant in the field of light-emitting electrochemical cells (LECs) (Ertl et al., 2015).
Crystallography and Polymorphism
A polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide, structurally related to 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, has been characterized. The dimorphism observed in this compound is solvent-dependent and shows variations in molecular conformation and packing (Pan & Englert, 2013).
Coordination Chemistry
Derivatives of pyridine, like 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, have been utilized in coordination chemistry, particularly with lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Chemical Synthesis
Research has been conducted on the synthesis of substituted 2-aminopyridines using 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine derivatives. These compounds are important intermediates in organic synthesis and pharmaceutical research (Teague, 2008).
Hydrogen-Bond Donors and Acceptors
Studies have been conducted on balancing hydrogen-bond donors and acceptors in bifunctional aromatic N-heterocycles, a category that includes 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine. These compounds are significant in the development of supramolecular reagents (Aakeröy et al., 2007).
Bimetallic Complexes
Bimetallic complexes involving elements like ytterbium and europium have been stabilized using ligands derived from 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine. These complexes showcase unique chemical and electronic properties, valuable in inorganic and organometallic chemistry (Dietel et al., 2009).
Reactivity in Chemical Transformations
The reactivity of 2-substituted 3-ethylsulfonylpyridines, closely related to 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, has been explored in various chemical transformations. Understanding such reactivity patterns is crucial for designing new synthetic routes in organic chemistry (Rouchaud et al., 1997).
properties
IUPAC Name |
2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-5-6-15(12-20-13)18-17(4-3-11-19-18)14-7-9-16(10-8-14)23(2,21)22/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQFDIJHIDCKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



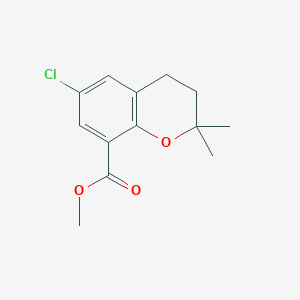
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)

![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)
![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)

